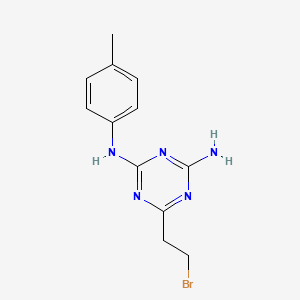
6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE typically involves multiple steps. One common method involves the reaction of 2-bromoethylamine with a triazine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce nitro derivatives .
Scientific Research Applications
N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes . The triazine ring can also interact with DNA or proteins, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: A simpler compound with similar reactivity but lacking the triazine and methylphenyl groups.
N-Boc-2-bromoethyl-amine: A protected form of 2-bromoethylamine used in peptide synthesis.
2-Chloroethylamine: Similar to 2-bromoethylamine but with a chlorine atom instead of bromine.
Uniqueness
N-[4-AMINO-6-(2-BROMOETHYL)-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE is unique due to the presence of the triazine ring and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14BrN5 |
|---|---|
Molecular Weight |
308.18 g/mol |
IUPAC Name |
6-(2-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14BrN5/c1-8-2-4-9(5-3-8)15-12-17-10(6-7-13)16-11(14)18-12/h2-5H,6-7H2,1H3,(H3,14,15,16,17,18) |
InChI Key |
GUZGXBSAIOROKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


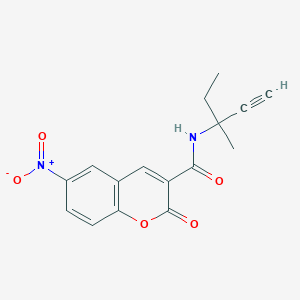
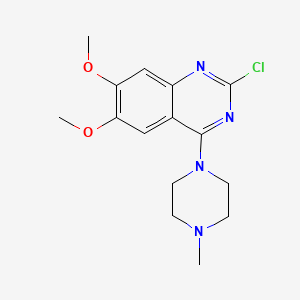
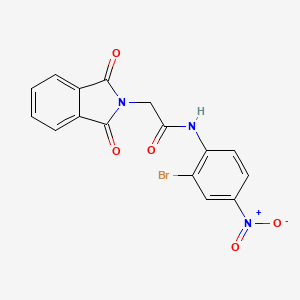
![Methyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11085587.png)
![2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11085595.png)
![4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B11085607.png)
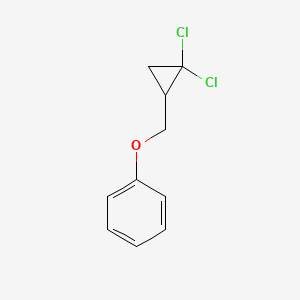
![3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11085627.png)
amino}-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11085631.png)
![1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085639.png)
![3-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)-2H-chromen-2-one](/img/structure/B11085641.png)
![(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-ethoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11085644.png)
![ethyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11085659.png)
![N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B11085661.png)
